

Nithiazine: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: Nithiazine

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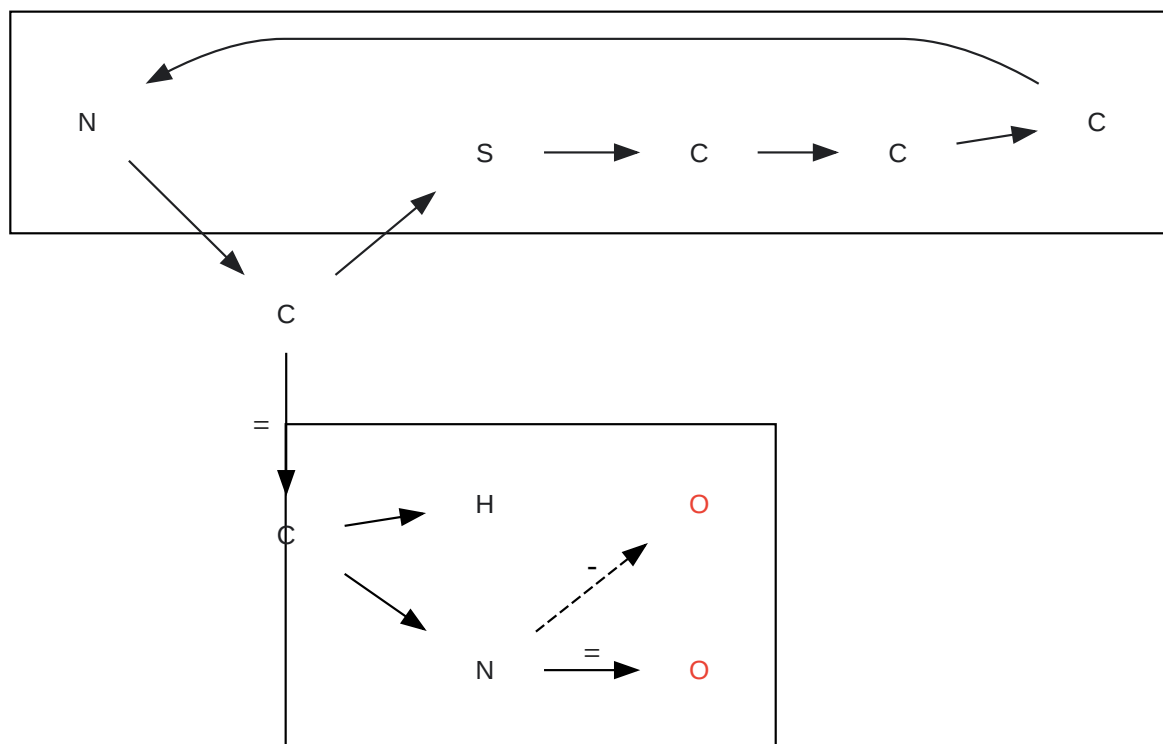
For Immediate Release

[City, State] – December 15, 2025 – This technical guide provides an in-depth overview of the chemical structure and synthesis pathways of **Nithiazine**, a nitromethylene neonicotinoid insecticide. Tailored for researchers, scientists, and drug development professionals, this document compiles detailed experimental protocols, quantitative data, and structural visualizations to serve as a comprehensive resource.

Chemical Structure and Properties

Nithiazine, with the systematic IUPAC name (2E)-2-(nitromethylidene)-1,3-thiazinane, is a heterocyclic compound with the molecular formula $C_5H_8N_2O_2S$.^{[1][2]} It is recognized as a foundational compound for the development of neonicotinoid insecticides.^[3] The structure features a six-membered 1,3-thiazinane ring with a nitromethylene group attached to the carbon atom between the nitrogen and sulfur atoms.

Below is a visualization of the chemical structure of **Nithiazine**.



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Figure 1. Chemical Structure of **Nithiazine**

Table 1: Physicochemical Properties of **Nithiazine**

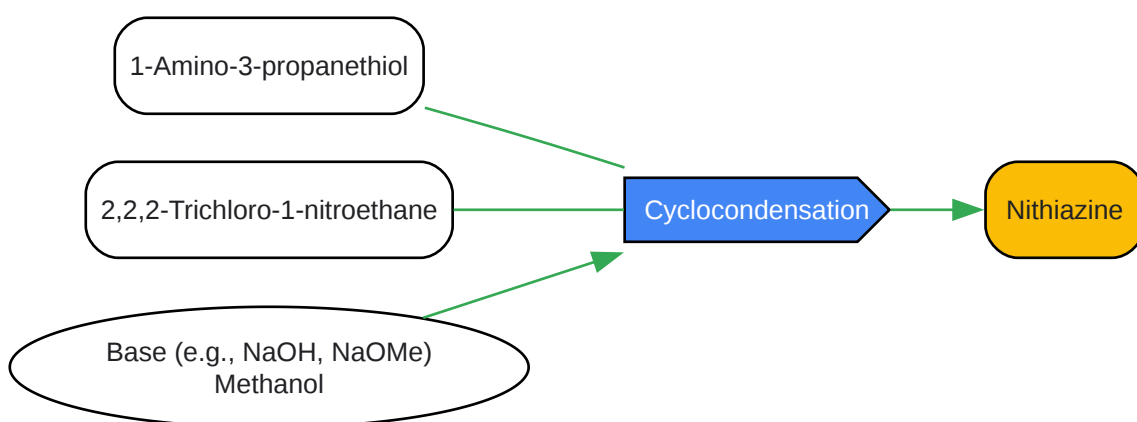
Property	Value	Reference
Molecular Formula	C ₅ H ₈ N ₂ O ₂ S	[1]
Molar Mass	160.19 g·mol ⁻¹	[4]
Appearance	Crystals or brown powder	[4]
Density	1.388 g/cm ³	[4]
Melting Point	73-76 °C	[5]

Synthesis Pathways

The synthesis of **Nithiazine** can be achieved through multiple pathways. Two prominent methods are detailed below, originating from different starting materials.

Pathway 1: From 1-Amino-3-propanethiol and a Nitroalkane Derivative

This pathway involves the reaction of 1-amino-3-propanethiol with a reactive nitroalkane derivative, such as 2,2,2-trichloro-1-nitroethane, in the presence of a base.

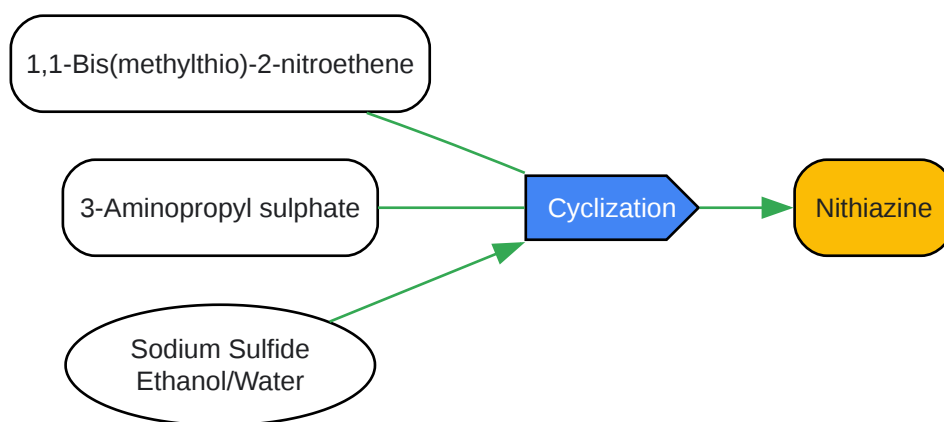


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Figure 2. Synthesis of **Nithiazine** (Pathway 1)

Pathway 2: From 1,1-Bis(methylthio)-2-nitroethene

This alternative route utilizes 1,1-bis(methylthio)-2-nitroethene, which reacts with 3-aminopropyl sulphate in the presence of a sulfur donor like sodium sulfide.



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Figure 3. Synthesis of **Nithiazine** (Pathway 2)

Experimental Protocols

The following are detailed experimental protocols for the synthesis of **Nithiazine** based on the pathways described above.

Protocol for Synthesis Pathway 1

This protocol is adapted from a patented synthesis method.[6]

Materials:

- 1-Amino-3-propanethiol
- 2,2,2-Trichloro-1-nitroethane
- Methanol
- Sodium hydroxide (or sodium methoxide/potassium ethoxide)
- 6 N Hydrochloric acid
- Dichloromethane
- Water

Procedure:

- Dissolve 1-amino-3-propanethiol and the base (e.g., 5.0 g of caustic soda) in methanol (e.g., 40 ml).
- While stirring the solution, slowly add a solution of 2,2,2-trichloro-1-nitroethane (e.g., 5.4 g) diluted in methanol (e.g., 20 ml) dropwise over 15 minutes.
- Maintain the reaction temperature below 10 °C (around 8 °C) as the reaction is exothermic.
- Continue the reaction for one hour after the addition is complete.
- After the reaction, neutralize the mixture to pH 7 with 6 N aqueous hydrochloric acid.
- Add water (e.g., 50 ml) and extract the product with dichloromethane (e.g., 4 x 100 ml).
- Combine the organic extracts and concentrate to yield tetrahydro-2-(nitromethylene)-1,3-thiazine (**Nithiazine**).

Table 2: Quantitative Data for Synthesis Pathway 1

Base Used	Yield	Reference
Caustic Soda	60.1%	[6]
Sodium Methoxide	57.4% - 87.8%	[6]
Potassium Ethoxide	66.3%	[6]

Protocol for Synthesis Pathway 2

This protocol is based on an alternative patented synthetic route.[5]

Materials:

- 1,1-Bis(methylthio)-2-nitroethene
- 3-Aminopropyl sulphate

- Sodium sulphide (60% active)
- Ethanol
- Water
- Acetic acid
- Methylene chloride
- Isopropanol

Procedure:

- Prepare a solution of sodium hydroxide in a mixture of ethanol and water.
- Add 1,1-bis(methylthio)-2-nitroethene (e.g., 82.5 g), 3-aminopropyl sulphate (e.g., 120 g), and sodium sulphide (e.g., 100 g) to the solution.
- Heat the mixture to reflux (approximately 78 °C) for about 1 hour, during which methyl mercaptan will evolve.
- Once the evolution of gas is complete, cool the reaction solution.
- Separate the aqueous layer and adjust its pH to 5.5 with acetic acid.
- Extract the aqueous layer with methylene chloride (e.g., 3 x 100 ml).
- Distill off the methylene chloride and recrystallize the product from isopropanol to obtain tetrahydro-2-(nitromethylene)-2H-1,3-thiazine (**Nithiazine**).

Spectroscopic Characterization

The structural confirmation of synthesized **Nithiazine** is typically performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is a primary tool for verifying the structure. Characteristic signals for the nitromethylene proton are expected.[7]
- ^{13}C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.

Infrared (IR) Spectroscopy:

- The presence of the nitro group (NO_2) can be confirmed by characteristic asymmetric and symmetric stretching vibrations, which typically appear around 1520 cm^{-1} and 1350 cm^{-1} , respectively.[7]

Mass Spectrometry (MS):

- High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[3]

While specific spectral data with peak assignments for **Nithiazine** is not readily available in the public domain, the aforementioned techniques are standard for its characterization.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and characterization of **Nithiazine**. The experimental protocols and quantitative data presented offer a valuable resource for researchers and professionals in the fields of insecticide development and organic synthesis. The visualization of the chemical structure and synthesis pathways aims to facilitate a clearer understanding of this important neonicotinoid precursor. Further research to fully characterize the spectroscopic properties of **Nithiazine** would be a valuable addition to the scientific literature.

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